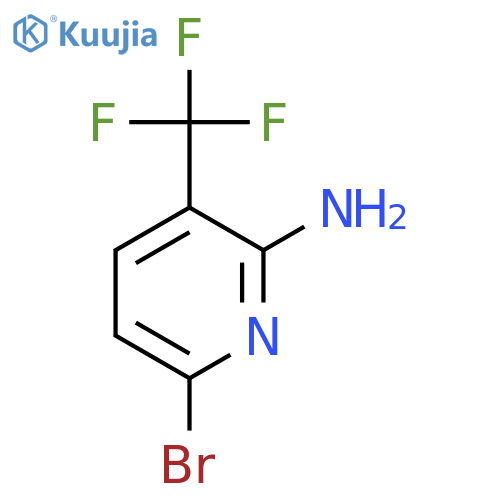Cas no 1402664-66-7 (6-Bromo-3-(trifluoromethyl)pyridin-2-amine)

1402664-66-7 structure
商品名:6-Bromo-3-(trifluoromethyl)pyridin-2-amine
CAS番号:1402664-66-7
MF:C6H4BrF3N2
メガワット:241.008570671082
MDL:MFCD28720168
CID:4898877
PubChem ID:119001462
6-Bromo-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-bromo-3-(trifluoromethyl)pyridine
-
- MDL: MFCD28720168
- インチ: 1S/C6H4BrF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)
- InChIKey: HNCNPITYRLTRGC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C(N)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.9
6-Bromo-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1192430-1g |
6-Bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 1g |
$755 | 2024-07-19 | |
| Enamine | EN300-1590311-0.1g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 0.1g |
$301.0 | 2023-05-24 | |
| Enamine | EN300-1590311-1.0g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 1g |
$871.0 | 2023-05-24 | |
| Enamine | EN300-1590311-10.0g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 10g |
$3746.0 | 2023-05-24 | |
| Enamine | EN300-1590311-50mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95.0% | 50mg |
$202.0 | 2023-09-23 | |
| Enamine | EN300-1590311-250mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95.0% | 250mg |
$431.0 | 2023-09-23 | |
| 1PlusChem | 1P0282DI-500mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 500mg |
$902.00 | 2024-06-21 | |
| Enamine | EN300-1590311-100mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95.0% | 100mg |
$301.0 | 2023-09-23 | |
| Aaron | AR0282LU-5g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 5g |
$3497.00 | 2023-12-16 | |
| 1PlusChem | 1P0282DI-5g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 5g |
$3183.00 | 2024-06-21 |
6-Bromo-3-(trifluoromethyl)pyridin-2-amine 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
1402664-66-7 (6-Bromo-3-(trifluoromethyl)pyridin-2-amine) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2039-76-1(3-Acetylphenanthrene)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
